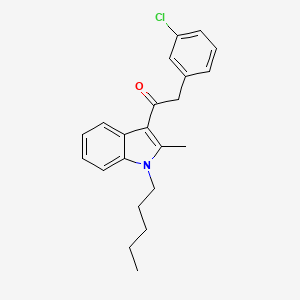

2-(3-chlorophenyl)-1-(2-methyl-1-pentyl-1H-indol-3-yl)ethanone

Description

JWH-303: is a synthetic cannabinoid belonging to the naphthoylindole family. These compounds are known for their ability to mimic the effects of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. JWH-303, like other synthetic cannabinoids, binds to cannabinoid receptors in the brain and other organs, producing effects similar to those of natural cannabinoids .

Properties

CAS No. |

864445-57-8 |

|---|---|

Molecular Formula |

C22H24ClNO |

Molecular Weight |

353.9 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-1-(2-methyl-1-pentylindol-3-yl)ethanone |

InChI |

InChI=1S/C22H24ClNO/c1-3-4-7-13-24-16(2)22(19-11-5-6-12-20(19)24)21(25)15-17-9-8-10-18(23)14-17/h5-6,8-12,14H,3-4,7,13,15H2,1-2H3 |

InChI Key |

IVDPZBGEPKPWGK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C(=C(C2=CC=CC=C21)C(=O)CC3=CC(=CC=C3)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of JWH-303 typically involves the reaction of 1-naphthoyl chloride with 1-pentyl-1H-indole under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods: : Industrial production of JWH-303 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: : JWH-303 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under controlled conditions using specific reagents.

Common Reagents and Conditions: : Common reagents used in the reactions of JWH-303 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are usually carried out in organic solvents such as dichloromethane or ethanol .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of JWH-303 can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Chemistry: : In chemistry, JWH-303 is used as a reference standard for the identification and quantification of synthetic cannabinoids in forensic and toxicological analyses .

Biology: : In biological research, JWH-303 is used to study the effects of synthetic cannabinoids on cannabinoid receptors and their associated signaling pathways .

Medicine: : Although not approved for medical use, JWH-303 is studied for its potential therapeutic effects, such as pain relief and anti-inflammatory properties .

Industry: : In the industry, JWH-303 is used in the development of new synthetic cannabinoids and related compounds .

Mechanism of Action

JWH-303 exerts its effects by binding to cannabinoid receptors, primarily the CB1 and CB2 receptors, in the brain and other organs. This binding activates the receptors and initiates a cascade of intracellular signaling pathways, leading to various physiological and psychological effects. The exact mechanism involves the modulation of neurotransmitter release and the regulation of ion channels and other cellular processes .

Comparison with Similar Compounds

Similar Compounds: : JWH-018, JWH-073, and JWH-250 are some of the compounds similar to JWH-303. These compounds also belong to the naphthoylindole family and share similar chemical structures and pharmacological properties .

Uniqueness: : What sets JWH-303 apart from other similar compounds is its specific binding affinity and selectivity for cannabinoid receptors. This unique property makes it a valuable tool in scientific research for studying the effects of synthetic cannabinoids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.